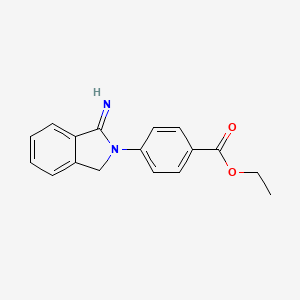

![molecular formula C17H22FNO3 B2429070 3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 1797802-00-6](/img/structure/B2429070.png)

3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

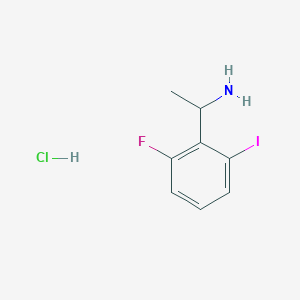

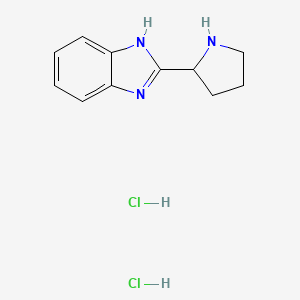

3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, also known as FDU-PB-22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of indole-derived synthetic cannabinoids and has a chemical structure that is similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Wissenschaftliche Forschungsanwendungen

Prins Cascade Cyclization in Synthesis

- A Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, including spiromorpholinotetrahydropyran derivatives, has been reported. This synthesis involves coupling aldehydes with specific sulfonamides (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Conformational Studies

- Syntheses of dioxa-1,3-aza-9-spiro[5.5]undecane cycles have been realized, highlighting their neuroleptic activity and identifying four conformations depending on substituents (Bassus, Anker, Pachéco, & Duplan, 1978).

Antibacterial Applications

- Spirocyclic derivatives of ciprofloxacin, involving 1-oxa-9-azaspiro[5.5]undecane, demonstrated antibacterial activity against certain gram-positive and gram-negative bacteria strains (Lukin et al., 2022).

Crystal Structures of Novel Spiro Compounds

- Novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane have been synthesized and characterized by X-ray diffraction, revealing specific structural details (Zeng et al., 2010).

Antiviral Drug Development

- 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown potential in inhibiting human coronavirus replication, indicating a significant role in antiviral drug development (Apaydın et al., 2019).

Synthesis of Active Esters for Peptide Synthesis

- A reagent named ASUD-diphenyl phosphate has been developed for synthesizing N-protected amino acid-ASUD esters, useful in peptide synthesis while preserving enantiomeric purity (Rao et al., 2016).

FFA1 (GPR40) Agonists for Diabetes Mellitus

- Compounds containing 1-oxa-9-azaspiro[5.5]undecane periphery have been evaluated as FFA1 agonists for type II diabetes mellitus treatment, with significant findings for specific derivatives (Krasavin et al., 2016).

Synthesis from D-Fructose

- Chiral syntheses of compounds including 1,4,7-trioxa-10-azaspiro[5.5]undecane from D-fructose have been reported, indicating a method for producing spiro-ring junctions (Chan, Hough, & Richardson, 1982).

Synergistic Stabilization in Polymers

- A study on polymer stabilizers found that 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane exhibits synergistic stabilization in combination with thiopropionate antioxidants (Yachigo, Sasaki, & Kojima, 1992).

Eigenschaften

IUPAC Name |

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(2-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO3/c18-15-5-2-1-4-14(15)6-7-16(20)19-10-8-17(9-11-19)21-12-3-13-22-17/h1-2,4-5H,3,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTKWEIBONUODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)CCC3=CC=CC=C3F)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2428989.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2428999.png)

![3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2429004.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)